![molecular formula C14H17BBrF3O2 B1447697 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1030832-72-4](/img/structure/B1447697.png)
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BBrF3O2 and its molecular weight is 365 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Material Synthesis
- The compound has been utilized in the enhanced synthesis of nanoparticles through Suzuki-Miyaura chain growth polymerization, demonstrating its utility in creating heterodisubstituted polyfluorenes for applications in bright and enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013).
- It is also employed in chain-growth polymerization for synthesizing polyfluorene via the Suzuki-Miyaura coupling reaction, contributing to well-defined polyfluorenes with narrow molecular weight distributions, indicating its significance in precision material synthesis (Yokoyama et al., 2007).
Application in Organic/Inorganic Semiconductor Hybrid Particles
- This compound is crucial in the synthesis of functionalized polyfluorenes with single end-groups, used as stabilizing ligands for high-temperature synthesis of cadmium selenide quantum dots. This showcases its potential in creating hybrid particles for advanced semiconductor applications (de Roo et al., 2014).
Development of Boron-Containing Materials
- The compound is integral in the synthesis of boron-containing stilbene derivatives, highlighting its role in creating novel materials potentially useful in LCD technology and for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Application in Biochemical Research
- It has been used in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, illustrating its importance in biochemical research, particularly in studying inhibitory activity against serine proteases (Spencer et al., 2002).
Electochemical Analysis and Reactions
- The compound's utility extends to electrochemical studies, where its derivatives have been analyzed for their electrochemical properties, revealing insights into their potential applications in selective substitution reactions (Tanigawa et al., 2016).
properties
IUPAC Name |
2-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(17,18)19)6-5-9(11)8-16/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYCGJMXMOEPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127715 | |
Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1030832-72-4 | |
Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030832-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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